molecular formula C17H17N5O3 B447220 5-AMINO-3-[(Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE

5-AMINO-3-[(Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE

Cat. No.: B447220
M. Wt: 339.3g/mol
InChI Key: YABLXOCXXRPJRR-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-AMINO-3-[(Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE is a complex organic compound with a unique structure that includes a pyrazole ring, amino group, cyano group, and dimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-[(Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide under basic conditions.

    Attachment of the dimethoxyphenyl group: This can be done through a Heck reaction or Suzuki coupling, using palladium catalysts.

    Final functionalization:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques .

Chemical Reactions Analysis

Types of Reactions

5-AMINO-3-[(Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-AMINO-3-[(Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-AMINO-3-[(Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-AMINO-3-[(Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the hydroxyethyl and dimethoxyphenyl groups allows for unique interactions with molecular targets and pathways, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H17N5O3

Molecular Weight

339.3g/mol

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-(3,4-dimethoxyphenyl)ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C17H17N5O3/c1-24-14-4-3-11(8-15(14)25-2)7-12(9-18)16-13(10-19)17(20)22(21-16)5-6-23/h3-4,7-8,23H,5-6,20H2,1-2H3/b12-7+

InChI Key

YABLXOCXXRPJRR-KPKJPENVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)OC

SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)OC

Origin of Product

United States

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